molecular formula C7H7N5O B3348360 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde CAS No. 166047-41-2

2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Cat. No.: B3348360
CAS No.: 166047-41-2
M. Wt: 177.16 g/mol
InChI Key: GIXSHQXNDSGRSG-UHFFFAOYSA-N
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Description

2,4-Diamino-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2,4-diamino-6-hydroxypyrimidine with formylating agents can yield the desired carbaldehyde derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Diamino-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cellular signaling pathways.

    Medicine: Explored for its anticancer properties, as it can interfere with DNA synthesis and repair mechanisms in cancer cells.

    Industry: Utilized in the development of new materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-hydroxypyrimidine: Similar structure but lacks the aldehyde group.

    2,4-Diamino-5-formylpyrimidine: Similar structure but with different substitution patterns.

    7H-Pyrrolo[2,3-d]pyrimidine: Parent compound without amino or aldehyde groups

Uniqueness

2,4-Diamino-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is unique due to the presence of both amino and aldehyde functional groups, which confer distinct reactivity and potential for diverse chemical modifications. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c8-5-4-3(2-13)1-10-6(4)12-7(9)11-5/h1-2H,(H5,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXSHQXNDSGRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N=C(N=C2N1)N)N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433721
Record name 2,4-Diamino-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166047-41-2
Record name 2,4-Diamino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166047-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diamino-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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